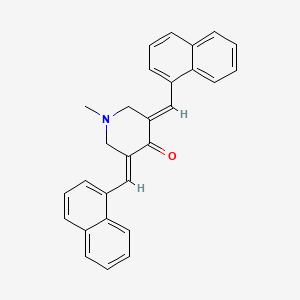

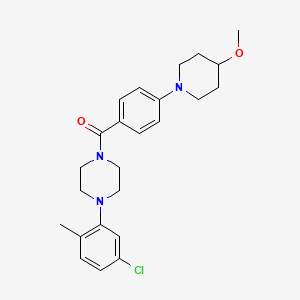

![molecular formula C16H17N5O2S B2492794 2-{[4-氨基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫代基}-N-(3,5-二甲基苯基)乙酰胺 CAS No. 578745-13-8](/img/structure/B2492794.png)

2-{[4-氨基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫代基}-N-(3,5-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that has garnered interest due to its diverse pharmacological potential, particularly derivatives of 1,2,4-triazol, which have shown considerable synthetic and pharmacological potential. These derivatives have been explored for their physical, physico-chemical, and biological properties, making them a focal point for the development of new drugs with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019).

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple stages, including the alkylation of 1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH. This process leads to the creation of new pyrolin derivatives, showcasing a methodical approach to develop compounds with potential biological activity (Chalenko et al., 2019).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of this exact compound were not identified, related compounds have been characterized using techniques like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These methods help in assigning the structure and understanding the molecular framework, which is crucial for understanding the compound's interaction with biological systems (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including alkylation, condensation, and cyclization. These reactions are essential for modifying the chemical structure to enhance biological activity and stability. For example, the cyclization of thiosemicarbazide under acidic and basic conditions yields 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, showcasing the chemical versatility of the compound (El-Essawy & Rady, 2011).

Physical Properties Analysis

The physical and physico-chemical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug development. The detailed physical properties of this specific compound were not directly available but are typically characterized through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) in related compounds (Yu et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects that determine the compound's potential use in pharmaceuticals. For instance, the reactivity of this compound's derivatives with various aldehydes to form Schiff bases highlights the chemical adaptability necessary for drug development (Arora et al., 2013).

科学研究应用

合成和药理潜力

- 1,2,4-三唑衍生物,如2-{[4-氨基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫基}-N-(3,5-二甲基苯基)乙酰胺,显示出相当大的合成和药理潜力。该领域的研究侧重于合成新化合物并评估其物理、物理化学和生物学性质。与现有药物相比,这些化合物可能更有效且相对无毒,新合成衍生物中观察到具有抗渗出性质 (Chalenko et al., 2019)。

DNA结合亲和力

- 对与问题化合物结构相似的2,5-双(4-瓜尼基苯基)呋喃的研究揭示了其增强的DNA结合亲和力。这项研究提供了关于呋喃衍生物与DNA之间相互作用的见解,暗示了在开发针对DNA或相关生物途径的药物时的潜在应用 (Laughton et al., 1995)。

抗菌性能

- 已合成并测试了与该化合物结构相关的N-(4-芳基胺基)-2-{[4-苯基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫基}乙酰胺衍生物的抗菌性能。这些研究有助于了解此类化合物的抗菌应用 (MahyavanshiJyotindra et al., 2011)。

用于能量材料

- 基于3-氨基-4-(5-甲基-1,2,4-噁二唑-3-基)呋喃的化合物,包括与问题化合物类似的元素,已被探索用于不敏感的能量材料。这项研究突显了呋喃和三唑衍生物在创造具有特定能量特性材料方面的潜力 (Yu et al., 2017)。

潜在抗氧化剂和免疫调节剂

- 已对与主题化学物质相关的硫代乙酸钠2-(4-氨基-5-(呋喃-2-基)-1,2,4-三唑-3-基)进行了实验大鼠生化参数影响的研究。研究结果表明其作为抗氧化剂和免疫调节剂的潜在应用 (Danilchenko, 2017)。

抗癌活性

- 对与该化合物结构相关的2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑啉-2-基亚甲基)乙酰胺衍生物的研究显示出对白血病细胞系具有强效和选择性细胞毒作用。这表明在抗癌疗法中的潜在应用 (Horishny et al., 2021)。

致癌性研究

- 对5-硝基呋喃及具有氨基杂环取代基的相关化合物的研究,类似于问题化合物,已为其致癌性提供了见解。这类研究对于了解这些化合物的安全性很关键 (Cohen et al., 1975)。

作用机制

未来方向

属性

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHQGSPNHIUYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)